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Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage,

administration, and experimental protocols for BAY-405, a potent and selective inhibitor of

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). The following information

is based on preclinical data to guide further research and development.

Mechanism of Action
BAY-405 is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that functions

as an intracellular immune checkpoint downstream of the T-cell receptor (TCR).[1][2] By

inhibiting MAP4K1, BAY-405 enhances T-cell immunity, which can lead to anti-tumor effects.[1]

[3][4] A key pharmacodynamic biomarker of BAY-405 activity is the reduction of phosphorylated

SLP76 (pSLP76) in T-cells.[3][4]

Signaling Pathway
The diagram below illustrates the role of MAP4K1 in the T-cell receptor signaling pathway and

the inhibitory action of BAY-405.
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BAY-405 Mechanism of Action in T-Cell Receptor Signaling
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Caption: BAY-405 inhibits MAP4K1, preventing SLP76 phosphorylation and enhancing T-cell

activation.

Data Presentation
In Vivo Pharmacokinetics of BAY-405
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Species
Adminis
tration
Route

Dose
(mg/kg)

Vehicle
Bioavail
ability
(%)

t½ (h)
CLb
(mL/min
/kg)

Vss
(L/kg)

CD1

Mouse

(female)

Intraveno

us (i.v.)

Bolus

1.0

PEG400/

water/Et

OH

(50/45/5)

N/A 1.9 24 3.6

Wistar

Rat

(male)

Intraveno

us (i.v.)

Bolus

1.0

plasma/E

tOH/DMS

O

(95/4/1)

N/A 3.5 11 3.5

Wistar

Rat

(male)

Oral

(p.o.)
0.6

water/sol

utol/EtO

H

(50/40/10

)

68 N/A N/A N/A

Beagle

Dog

(female)

Intraveno

us (i.v.)

Infusion

(10 min)

0.5

water/PE

G400/Et

OH

(50/40/10

)

N/A 4.3 4.5 1.6

Beagle

Dog

(female)

Oral

(p.o.)
1.0

water/sol

utol/EtO

H

(50/40/10

)

33 N/A N/A N/A

Data sourced from preclinical studies.[3][4] t½: half-life, CLb: blood clearance, Vss: volume of

distribution at steady state.
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Assay Target Species IC₅₀

Biochemical Assay MAP4K1 Human
6 nM (binding

competition)

Cellular Assay

(pSLP76 inhibition)
MAP4K1

Human (Jurkat T-

cells)
0.63 µM

This table summarizes the potency of BAY-405 in biochemical and cellular environments.[3][5]

Experimental Protocols
Protocol 1: Oral Administration of BAY-405 in Rodent
Tumor Models
This protocol describes the general procedure for administering BAY-405 orally to mice in

syngeneic tumor models, such as EMT6 breast or B16-OVA melanoma models.[5]

1. Materials:

BAY-405
Vehicle solution: 50% water, 40% Solutol, 10% Ethanol[3][4]
Syngeneic tumor-bearing mice (e.g., C57BL/6)
Oral gavage needles
Appropriate syringes

2. Procedure:

Prepare the BAY-405 formulation by dissolving the compound in the vehicle to the desired
concentration.
Gently restrain the mouse.
Insert the oral gavage needle carefully into the esophagus.
Administer the calculated volume of the BAY-405 formulation. The typical volume for oral
gavage in mice is 5-10 mL/kg.
Monitor the animal for any signs of distress post-administration.
Dosing frequency and duration will depend on the specific study design, but daily
administration is common for efficacy studies.
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3. Pharmacodynamic Analysis:

At selected time points post-dose, collect spleen or tumor tissue.
Isolate T-cells from the collected tissues.
Analyze the phosphorylation status of SLP76 using methods such as flow cytometry or
Western blot to confirm target engagement.[3]

Protocol 2: Intravenous Administration of BAY-405 for
Pharmacokinetic Studies
This protocol outlines the intravenous administration of BAY-405 to rodents for the evaluation

of its pharmacokinetic properties.

1. Materials:

BAY-405
Vehicle solution (species-specific, see table above)
Catheters (for tail vein injection)
Syringes and infusion pumps (if applicable)
Blood collection supplies (e.g., heparinized tubes)

2. Procedure:

Prepare the sterile BAY-405 formulation for intravenous injection.
Anesthetize the animal according to approved institutional protocols.
Cannulate the tail vein for drug administration.
Administer BAY-405 as either a bolus injection or a controlled infusion.
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24
hours) post-dose.
Process the blood samples to obtain plasma.
Analyze the plasma concentrations of BAY-405 using a validated analytical method (e.g.,
LC-MS/MS).
Calculate pharmacokinetic parameters such as half-life, clearance, and volume of
distribution using appropriate software.[4]
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General In Vivo Efficacy Study Workflow for BAY-405
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Caption: Workflow for a typical in vivo anti-tumor efficacy study using BAY-405.
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These notes and protocols are intended to serve as a guide. Researchers should adapt these

methods to their specific experimental needs and adhere to all institutional and regulatory

guidelines for animal research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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